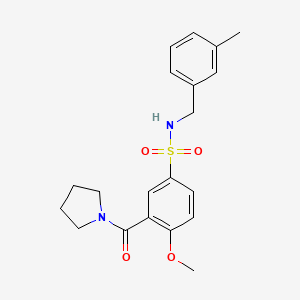
1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide
Overview
Description
1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is a synthetic organic compound that features a tetrazole ring, a cyclopentane ring, and a phenyl group
Preparation Methods
The synthesis of 1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves the formation of the tetrazole ring through a cycloaddition reaction. One common method is the reaction of an azide with a nitrile under acidic conditions. The cyclopentane ring and phenyl group are introduced through subsequent steps involving standard organic synthesis techniques such as Friedel-Crafts acylation and nucleophilic substitution .
Chemical Reactions Analysis
1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine
Scientific Research Applications
1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-phenyl-N-(2-propyl-2H-tetrazol-5-yl)cyclopentanecarboxamide can be compared to other tetrazole-containing compounds such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the cyclopentane ring.
1-methyl-5-phenyl-1H-tetrazole: Contains a methyl group instead of a propyl group.
1-phenyl-5-(methylthio)-1H-tetrazole: Contains a methylthio group instead of a propyl group. The uniqueness of this compound lies in its combination of the tetrazole ring, cyclopentane ring, and phenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-phenyl-N-(2-propyltetrazol-5-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-12-21-19-15(18-20-21)17-14(22)16(10-6-7-11-16)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGRBEDPPMCJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-chlorobenzyl)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B4816289.png)


![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)butanamide](/img/structure/B4816307.png)



![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4816334.png)
![2,4-dichloro-N-[2,4-dichloro-6-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4816345.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4816373.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4816374.png)
![3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B4816379.png)
![2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B4816393.png)
![1-benzoyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4816394.png)
